
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide
Overview
Description
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is a chemical compound with the molecular formula C7H13N3O2S and a molecular weight of 203.26 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide typically involves the reaction of 1,3,5-trimethylpyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
Research has identified significant biological activities associated with this compound:
- Antimicrobial Activity : Compounds containing pyrazole and sulfonamide groups have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives of pyrazole exhibit inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive and gram-negative bacteria .
- Anticancer Potential : The compound's structure allows it to interact with various biological targets involved in cancer progression. Pyrazole derivatives have been studied for their anticancer properties, showing potential as inhibitors of specific kinases that play crucial roles in tumor growth .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(1H-pyrazol-4-yl)methanesulfonamide | Pyrazole ring with one methyl group | Antimicrobial |
3-Amino-N-(1H-pyrazol-4-yl)methanesulfonamide | Amino group substitution on pyrazole | Anticancer |
5-Methyl-N-(1H-pyrazol-4-yl)methanesulfonamide | Methyl substitution at position 5 | Antimicrobial |
1,3-Dimethyl-N-(1H-pyrazol-4-yl)methanesulfonamide | Dimethyl substitution at positions 1 and 3 | Kinase inhibition |
Case Studies
Several studies have highlighted the effectiveness of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonamide in various applications:
- Antimicrobial Efficacy : A study evaluated the compound against standard pathogen strains and found significant inhibition rates against both gram-positive and gram-negative bacteria . The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics.
- Anticancer Activity : Research involving cell line assays demonstrated that this compound could reduce cell viability in cancerous cells through specific signaling pathway modulation related to cell cycle regulation .
Mechanism of Action
The mechanism of action of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methylcyclopropanamine: Similar structure but with a cyclopropane ring instead of a methanesulfonamide group.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains additional nitro groups and a triazole ring.
Uniqueness
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is unique due to its specific combination of a pyrazole ring with a methanesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide, with the molecular formula C₇H₁₃N₃O₂S and a molar mass of approximately 203.26 g/mol, is a compound that has garnered attention for its potential biological activities. The unique structure, featuring a pyrazole ring with three methyl groups and a methanesulfonamide moiety, contributes to its diverse pharmacological properties.
Overview of Biological Activities
Research indicates that compounds containing both pyrazole and sulfonamide functionalities exhibit significant biological activities. This compound has been investigated for various pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacterial strains.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways is under investigation.
- Antitumor Activity : Initial studies suggest potential anticancer properties, particularly in inhibiting specific cancer cell lines.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with biological targets through hydrogen bonding and hydrophobic interactions. This interaction may influence the activity of enzymes or receptors involved in various cellular processes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes relevant compounds and their associated biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(1H-pyrazol-4-yl)methanesulfonamide | Pyrazole ring with one methyl group | Antimicrobial |
3-Amino-N-(1H-pyrazol-4-yl)methanesulfonamide | Amino group substitution on pyrazole | Anticancer |
5-Methyl-N-(1H-pyrazol-4-yl)methanesulfonamide | Methyl substitution at position 5 | Antimicrobial |
1,3-Dimethyl-N-(1H-pyrazol-4-yl)methanesulfonamide | Dimethyl substitution at positions 1 and 3 | Kinase inhibition |
Antimicrobial Studies
A study conducted by Umesha et al. (2009) explored the antimicrobial properties of various pyrazole derivatives, including those similar to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. The compound's structural features were linked to its enhanced solubility and bioavailability, contributing to its efficacy.
Anti-inflammatory Research
In another investigation focused on anti-inflammatory effects, researchers tested several pyrazole derivatives in vitro. The findings suggested that this compound could inhibit pro-inflammatory cytokines in cultured macrophages. This property positions the compound as a potential candidate for developing anti-inflammatory drugs.
Antitumor Activity
Recent studies have also assessed the anticancer potential of this compound. A notable study evaluated its effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Results demonstrated that this compound exhibited cytotoxic effects and enhanced the efficacy of doxorubicin in combination treatments.
Properties
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-5-7(9-13(4,11)12)6(2)10(3)8-5/h9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADGNQOKIIWYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623401 | |
Record name | N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53483-73-1 | |
Record name | N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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